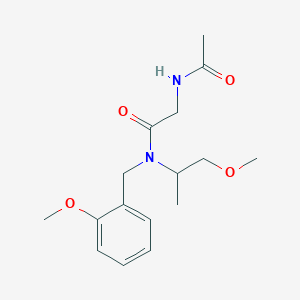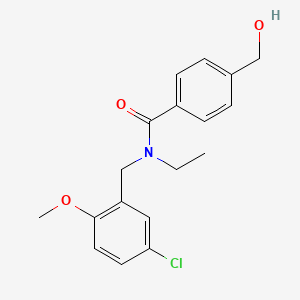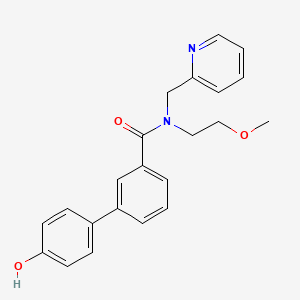![molecular formula C20H27NO3 B5906436 (2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol](/img/structure/B5906436.png)
(2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a member of the phenethylamine class of compounds, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of (2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the Akt/mTOR signaling pathway, which is known to be upregulated in many types of cancer. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of (2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol for lab experiments is its potent anti-tumor activity and its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for research on (2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes. Additionally, further studies are needed to better understand the mechanism of action of the compound and to identify potential side effects and toxicity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential cancer therapy.
合成方法
The synthesis of (2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 2-methoxybenzaldehyde with propylamine to form the corresponding imine. This is followed by reduction of the imine with sodium borohydride to form the amine. The amine is then reacted with 2-methoxybenzyl chloride to form the corresponding benzylated amine. Finally, the benzylated amine is reacted with 2-methoxy-5-(hydroxymethyl)phenol to form the desired product.
科学研究应用
(2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol has been studied extensively for its potential therapeutic applications in a variety of areas. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that it has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
属性
IUPAC Name |
[2-methoxy-5-[[(2-methoxyphenyl)methyl-propylamino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-11-21(14-17-7-5-6-8-19(17)23-2)13-16-9-10-20(24-3)18(12-16)15-22/h5-10,12,22H,4,11,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTKOVVIRASFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=C(C=C1)OC)CO)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5906362.png)

![3,5-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]adamantane-1-carboxamide](/img/structure/B5906374.png)
![6-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)carbonyl]-1H-indole](/img/structure/B5906388.png)


![(2-methoxyethyl){[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}(2-thienylmethyl)amine](/img/structure/B5906419.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propan-1-amine](/img/structure/B5906426.png)
![N-[4-(2-{ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5906432.png)

![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B5906442.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]pyrimidine](/img/structure/B5906445.png)
![6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5906446.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5906449.png)